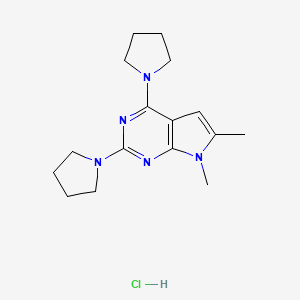

U 89843A

Vue d'ensemble

Description

U 89843A, également connu sous le nom de 6,7-diméthyl-2,4-dipyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine, est un médicament sédatif qui agit comme un agoniste des récepteurs de l’acide gamma-aminobutyrique A. Il fonctionne spécifiquement comme un modulateur allostérique positif sélectif pour les sous-types alpha 1, alpha 3 et alpha 6. Ce composé a des effets sédatifs chez les animaux sans provoquer d’ataxie et présente également des propriétés antioxydantes et neuroprotectrices potentielles .

Méthodes De Préparation

La synthèse de U 89843A implique la préparation de nouvelles 2,4-diaminopyrrolo[2,3-d]pyrimidines. La voie de synthèse comprend la réaction de dérivés appropriés de pyrrolopyrimidine avec de la pyrrolidine dans des conditions spécifiques. Les conditions réactionnelles impliquent généralement l’utilisation de solvants tels que le diméthylsulfoxyde et des catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent impliquer la mise à l’échelle de ces réactions dans des conditions contrôlées afin de garantir la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

U 89843A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes pyrrolidinyle, conduisant à différents produits substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés et substitués de this compound .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les effets de la modulation allostérique sur les récepteurs de l’acide gamma-aminobutyrique A.

Biologie : Enquêté pour ses propriétés neuroprotectrices et antioxydantes, ce qui en fait un candidat potentiel pour l’étude des maladies neurodégénératives.

Médecine : Exploré pour ses effets sédatifs sans provoquer d’ataxie, ce qui pourrait être bénéfique pour le développement de médicaments sédatifs plus sûrs.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l’acide gamma-aminobutyrique A

Applications De Recherche Scientifique

U 89843A has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of allosteric modulation on gamma-aminobutyric acid A receptors.

Biology: Investigated for its neuroprotective and antioxidant properties, making it a potential candidate for studying neurodegenerative diseases.

Medicine: Explored for its sedative effects without causing ataxia, which could be beneficial in developing safer sedative drugs.

Industry: Utilized in the development of new pharmaceuticals targeting gamma-aminobutyric acid A receptors

Mécanisme D'action

U 89843A exerce ses effets en agissant comme un modulateur allostérique positif des récepteurs de l’acide gamma-aminobutyrique A. Il améliore les courants chlorures induits par l’acide gamma-aminobutyrique dans les sous-types alpha 1 bêta 2 gamma 2, alpha 3 bêta 2 gamma 2 et alpha 6 bêta 2 gamma 2. Cette modulation conduit à une augmentation de la neurotransmission inhibitrice, entraînant des effets sédatifs. Le composé agit également comme un antioxydant, protégeant potentiellement les neurones du stress oxydatif .

Comparaison Avec Des Composés Similaires

U 89843A est unique en sa modulation sélective de sous-types spécifiques de récepteurs de l’acide gamma-aminobutyrique A. Des composés similaires comprennent :

Diazepam : Une benzodiazépine bien connue qui agit comme un modulateur allostérique positif des récepteurs de l’acide gamma-aminobutyrique A, mais qui n’a pas la sélectivité pour des sous-types spécifiques.

Zolpidem : Un sédatif qui cible sélectivement le sous-type alpha 1 des récepteurs de l’acide gamma-aminobutyrique A, mais qui n’a pas les mêmes propriétés antioxydantes que this compound.

Etomidate : Un agent anesthésique qui module les récepteurs de l’acide gamma-aminobutyrique A, mais qui n’est pas sélectif pour les sous-types alpha 1, alpha 3 et alpha 6

La sélectivité unique de this compound et ses propriétés antioxydantes supplémentaires en font un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5.ClH/c1-12-11-13-14(19(12)2)17-16(21-9-5-6-10-21)18-15(13)20-7-3-4-8-20;/h11H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBXPNQWKUSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)N=C(N=C2N3CCCC3)N4CCCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

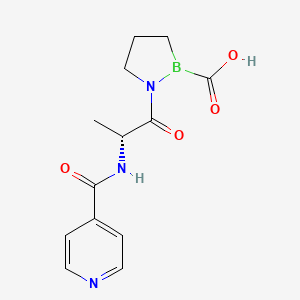

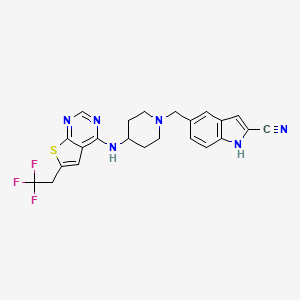

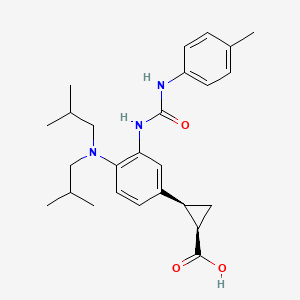

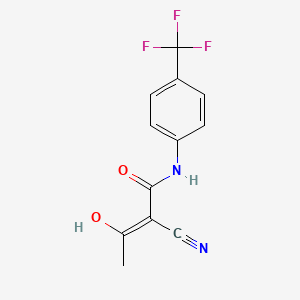

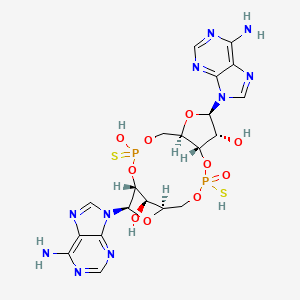

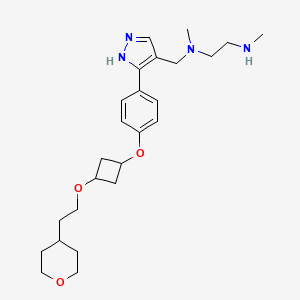

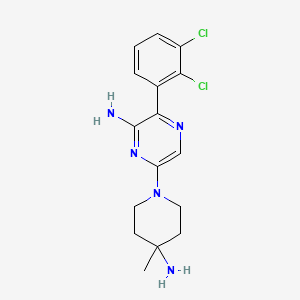

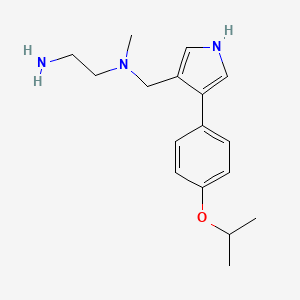

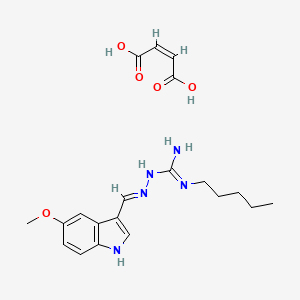

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)